molecular formula C6H11N3O B6270419 [3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol CAS No. 1502233-81-9

[3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol

Cat. No.: B6270419
CAS No.: 1502233-81-9
M. Wt: 141.2
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Description

[3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol: is a heterocyclic compound featuring a pyrazole ring substituted with an aminomethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(chloromethyl)-1-methyl-1H-pyrazole with ammonia or an amine to introduce the aminomethyl group, followed by reduction to yield the hydroxymethyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

[3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

[3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol: has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the pyrazole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

[3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol: can be compared with other pyrazole derivatives:

These comparisons highlight the unique structural features and potential advantages of This compound in various applications.

Properties

CAS No.

1502233-81-9

Molecular Formula

C6H11N3O

Molecular Weight

141.2

Purity

95

Origin of Product

United States

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